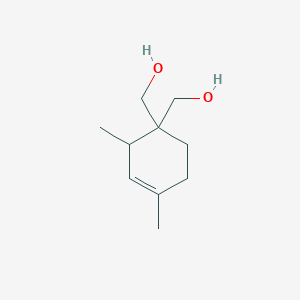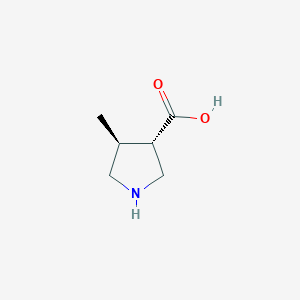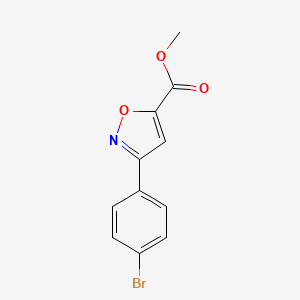![molecular formula C15H15F3N2O3S B2709458 Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate CAS No. 674807-21-7](/img/structure/B2709458.png)
Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate is a synthetic organic compound with a complex structure. It is part of a class of compounds known for their diverse applications in various scientific fields, including chemistry, biology, and industry. The intricate arrangement of its functional groups makes it an intriguing subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate typically involves multi-step organic reactions. A common approach might involve the formation of the pyridinyl sulfanyl moiety through a reaction between a pyridine derivative and a suitable sulfide. Subsequent steps would focus on introducing the cyano group, methyl group, and trifluoromethyl group under controlled conditions to achieve the desired compound. The key challenge in this synthesis is maintaining the integrity of functional groups and achieving the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions for scale-up. This includes the use of automated reactors, precise temperature and pressure control, and efficient purification techniques. The goal is to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate undergoes a variety of chemical reactions, such as:
Oxidation: : This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: : Reduction can yield different reduced forms, including thiol derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify various functional groups, leading to derivatives with altered properties.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Alkyl halides, acyl chlorides under various conditions such as reflux or room temperature.
Major Products Formed
The products formed depend on the type of reaction:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate is used as a starting material for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential as a pharmacologically active agent. The presence of the pyridinyl and trifluoromethyl groups suggests it could interact with biological targets in unique ways, possibly leading to the development of new drugs.
Industry
Industrially, it might be used in the production of specialty chemicals, agrochemicals, or advanced materials. Its stability and reactivity profile make it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate would involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, possibly influencing its bioavailability and activity. The cyano group could participate in hydrogen bonding or electrostatic interactions with biological molecules, modulating its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with analogous pyridinyl, cyano, and trifluoromethyl functionalities. Examples are:
Isopropyl 4-{[3-cyano-6-methyl-2-pyridinyl]sulfanyl}-3-oxobutanoate: : Lacks the trifluoromethyl group.
Methyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate: : Different ester group.
Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate: : Different ester group.
Uniqueness
What sets isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate apart is its specific combination of functional groups, which confers unique reactivity and potential biological activity. Its trifluoromethyl group is particularly noteworthy for enhancing stability and lipophilicity.
Properties
IUPAC Name |
propan-2-yl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3S/c1-8(2)23-13(22)5-10(21)7-24-14-11(6-19)12(15(16,17)18)4-9(3)20-14/h4,8H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCVFTJBSBDDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)CC(=O)OC(C)C)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2709379.png)
![8-((4-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2709380.png)
![N-(2,4-difluorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2709382.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709383.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2709386.png)
![1-(4-benzylpiperidin-1-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2709387.png)




![1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2709395.png)

